molecular formula C11H14OS B12543937 5-(Phenylsulfanyl)pent-4-en-1-ol CAS No. 144482-35-9

5-(Phenylsulfanyl)pent-4-en-1-ol

Cat. No.: B12543937
CAS No.: 144482-35-9
M. Wt: 194.30 g/mol
InChI Key: PJZRNXUYKKIAOK-UHFFFAOYSA-N
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Description

5-(Phenylsulfanyl)pent-4-en-1-ol is an organic compound with the molecular formula C11H14OS It is characterized by the presence of a phenylsulfanyl group attached to a pent-4-en-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenylsulfanyl)pent-4-en-1-ol can be achieved through several methods. One common approach involves the reaction of pent-4-en-1-ol with phenylsulfenyl chloride in the presence of a base such as triethylamine. This reaction typically proceeds under mild conditions and results in the formation of the desired product with good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-(Phenylsulfanyl)pent-4-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Phenylsulfanyl)pent-4-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Phenylsulfanyl)pent-4-en-1-ol involves its interaction with molecular targets through its phenylsulfanyl group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and modulation of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Phenylsulfanyl)pent-4-en-1-ol is unique due to the presence of both an unsaturated alcohol and a phenylsulfanyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

144482-35-9

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

5-phenylsulfanylpent-4-en-1-ol

InChI

InChI=1S/C11H14OS/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,6-8,10,12H,2,5,9H2

InChI Key

PJZRNXUYKKIAOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC=CCCCO

Origin of Product

United States

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